molecular formula C11H11NO B13223159 7-Ethyl-1,2-dihydroisoquinolin-1-one

7-Ethyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13223159
M. Wt: 173.21 g/mol
InChI Key: DXPAPERGQHRLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1,2-dihydroisoquinolin-1-one is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by the presence of an ethyl group at the 7th position and a dihydroisoquinolinone core structure. Dihydroisoquinolinones are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,2-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of the desired cyclization products in good yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The ethyl group at the 7th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

7-Ethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in drug design.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antitumor properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

    3,4-Dihydroisoquinolin-1-one: A closely related compound with similar core structure but lacking the ethyl group at the 7th position.

    Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties and biological activities.

    Isoquinoline: The fully aromatic parent compound with distinct reactivity and applications.

Uniqueness: 7-Ethyl-1,2-dihydroisoquinolin-1-one is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain applications compared to other similar compounds.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-ethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h3-7H,2H2,1H3,(H,12,13)

InChI Key

DXPAPERGQHRLJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.